
N,3-Bis(2,4-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Bis(2,4-difluorophenyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features two difluorophenyl groups attached to a prop-2-enamide backbone, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Bis(2,4-difluorophenyl)prop-2-enamide typically involves the reaction of 2,4-difluoroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,3-Bis(2,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
N,3-Bis(2,4-difluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,3-Bis(2,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,3-Bis(3,4-difluorophenyl)prop-2-enamide
- N-(3,5-difluorophenyl)prop-2-enamide
Uniqueness
N,3-Bis(2,4-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
821004-77-7 |
|---|---|
Molecular Formula |
C15H9F4NO |
Molecular Weight |
295.23 g/mol |
IUPAC Name |
N,3-bis(2,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9F4NO/c16-10-3-1-9(12(18)7-10)2-6-15(21)20-14-5-4-11(17)8-13(14)19/h1-8H,(H,20,21) |
InChI Key |
BPGPCFUBVANWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


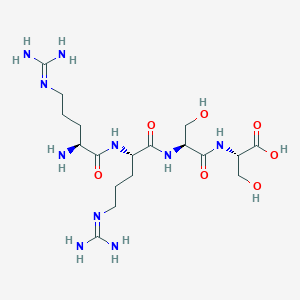
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
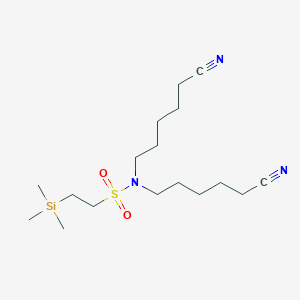
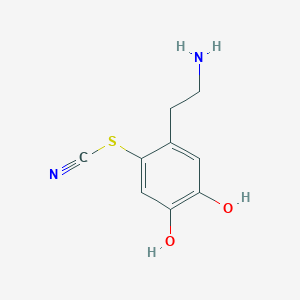
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)

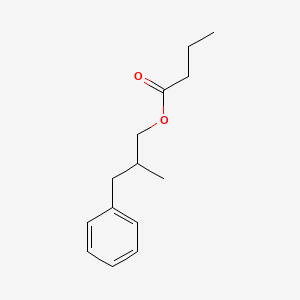
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
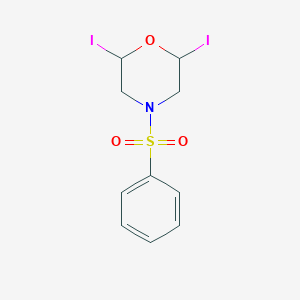
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
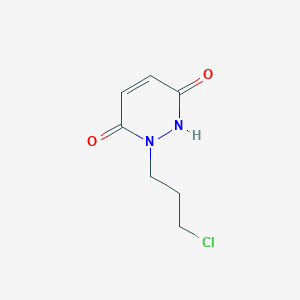
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
